
4-Chloro-2-methoxyquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-methoxyquinazoline: is a heterocyclic aromatic organic compound with the molecular formula C9H7ClN2O It is a derivative of quinazoline, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methoxyquinazoline typically involves the reaction of 2-methoxyaniline with phosgene to form 2-methoxyphenyl isocyanate. This intermediate is then reacted with 4-chloroaniline under reflux conditions to yield this compound. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, to minimize environmental impact .
化学反应分析
Types of Reactions: 4-Chloro-2-methoxyquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a quinazoline-2,4-dione derivative.
Reduction: The compound can be reduced to form this compound-3-amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Formation of 4-azido-2-methoxyquinazoline or 4-thiocyanato-2-methoxyquinazoline.
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of this compound-3-amine
科学研究应用
Chemistry: 4-Chloro-2-methoxyquinazoline is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential biological activity.
Biology: In biological research, this compound is used to study the structure-activity relationships of quinazoline derivatives. It helps in understanding how modifications to the quinazoline core affect biological activity.
Medicine: this compound and its derivatives have shown potential as anticancer agents. They are investigated for their ability to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its derivatives are explored for their potential use as herbicides and fungicides .
作用机制
The mechanism of action of 4-Chloro-2-methoxyquinazoline primarily involves the inhibition of tyrosine kinases. These enzymes play a crucial role in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, this compound can induce apoptosis (programmed cell death) in cancer cells. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby disrupting the signaling cascade .
相似化合物的比较
4-Chloroquinazoline: Lacks the methoxy group, making it less polar and potentially less active in certain biological assays.
2-Methoxyquinazoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chloro-2-methylquinazoline: Has a methyl group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness: 4-Chloro-2-methoxyquinazoline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties. The chlorine atom enhances its reactivity in nucleophilic substitution reactions, while the methoxy group increases its solubility and potential for hydrogen bonding .
属性
IUPAC Name |
4-chloro-2-methoxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDPDMSWNHDXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-2',3',5',6'-tetrahydrospiro[cyclopenta[b]pyridine-5,4'-pyran]-7(6H)-one](/img/structure/B8268526.png)
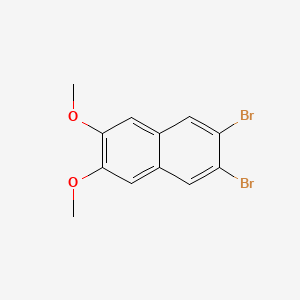
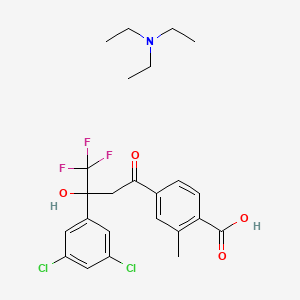
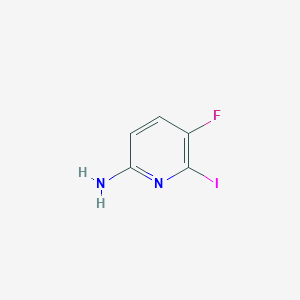
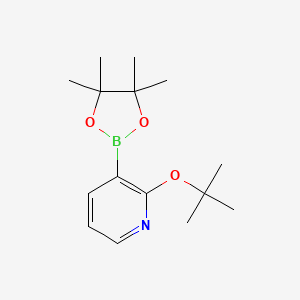
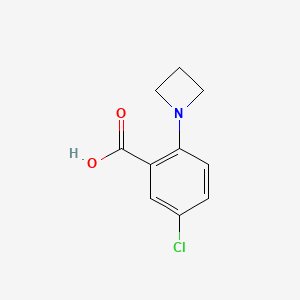
![tert-Butyl (1S,3R,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8268567.png)
![Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate](/img/structure/B8268577.png)
![Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate](/img/structure/B8268585.png)
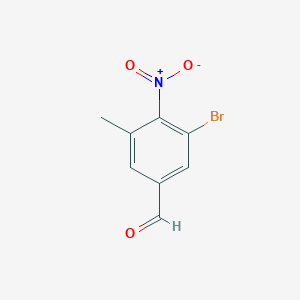
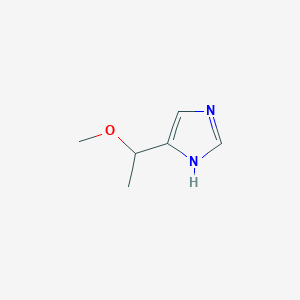
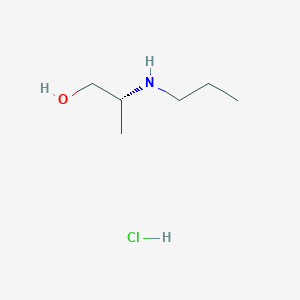
![(S)-1-(5-Fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8268624.png)
![(3R,4R)-3-(2,2-Dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]cyclohexene](/img/structure/B8268630.png)
